molecular formula C12H19ClN2O4 B4397537 2-[(2-methoxy-5-nitrobenzyl)amino]-2-methyl-1-propanol hydrochloride

2-[(2-methoxy-5-nitrobenzyl)amino]-2-methyl-1-propanol hydrochloride

Cat. No. B4397537
M. Wt: 290.74 g/mol
InChI Key: OIMYUNMBNUZDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methoxy-5-nitrobenzyl)amino]-2-methyl-1-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MNPA, and it belongs to a class of compounds known as benzylamines. MNPA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of various metabolic disorders.

Mechanism of Action

MNPA acts as a potent inhibitor of 2-[(2-methoxy-5-nitrobenzyl)amino]-2-methyl-1-propanol hydrochloride, which is a negative regulator of insulin signaling. By inhibiting this compound, MNPA enhances insulin signaling and improves glucose metabolism. MNPA has also been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNPA have been extensively studied in animal models. MNPA has been shown to improve insulin sensitivity and glucose metabolism in obese and diabetic mice. MNPA has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. MNPA has minimal toxicity and does not appear to have any significant adverse effects on normal cells or tissues.

Advantages and Limitations for Lab Experiments

MNPA has several advantages as a research tool, including its potency, selectivity, and low toxicity. MNPA is a highly specific inhibitor of 2-[(2-methoxy-5-nitrobenzyl)amino]-2-methyl-1-propanol hydrochloride, which makes it a valuable tool for studying the role of this compound in insulin signaling and other cellular processes. However, MNPA is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on MNPA. One area of interest is the development of MNPA analogs with improved pharmacokinetic properties and selectivity. Another area of interest is the use of MNPA as a tool for studying the role of 2-[(2-methoxy-5-nitrobenzyl)amino]-2-methyl-1-propanol hydrochloride in cancer and other diseases. Finally, MNPA may have potential as a therapeutic agent for other metabolic disorders, such as non-alcoholic fatty liver disease and atherosclerosis.
Conclusion
In conclusion, MNPA is a promising compound with potential as a therapeutic agent for various metabolic disorders. MNPA acts as a potent inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in insulin signaling and other cellular processes. MNPA has minimal toxicity and does not appear to have any significant adverse effects on normal cells or tissues. Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of MNPA and to explore its potential as a therapeutic agent.

Scientific Research Applications

MNPA has been extensively studied for its potential as a therapeutic agent for various metabolic disorders, including obesity, diabetes, and cancer. 2-[(2-methoxy-5-nitrobenzyl)amino]-2-methyl-1-propanol hydrochloride is a key regulator of insulin signaling, and its inhibition by MNPA has been shown to improve insulin sensitivity and glucose metabolism in animal models. MNPA has also been shown to have anti-tumor effects in cancer cell lines, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[(2-methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4.ClH/c1-12(2,8-15)13-7-9-6-10(14(16)17)4-5-11(9)18-3;/h4-6,13,15H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMYUNMBNUZDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=C(C=CC(=C1)[N+](=O)[O-])OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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